Z-Gly-pro-betana

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

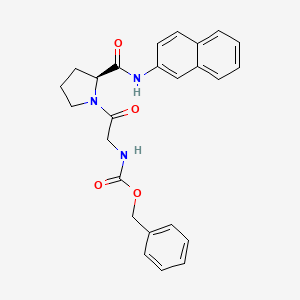

IUPAC Name |

benzyl N-[2-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c29-23(16-26-25(31)32-17-18-7-2-1-3-8-18)28-14-6-11-22(28)24(30)27-21-13-12-19-9-4-5-10-20(19)15-21/h1-5,7-10,12-13,15,22H,6,11,14,16-17H2,(H,26,31)(H,27,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMWGYRWDXZYLQ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595107 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67336-99-6 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-naphthalen-2-yl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67336-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of Z-Gly-Pro-betana hydrolysis?

An In-Depth Technical Guide to the Hydrolysis of Z-Gly-Pro-p-nitroanilide

Abstract

This guide provides a comprehensive examination of the enzymatic hydrolysis of the synthetic substrate N-Carbobenzoxy-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA). Primarily catalyzed by the serine protease Prolyl Endopeptidase (PEP), this reaction is a cornerstone of biochemical research for assaying proteolytic activity and screening for potential therapeutic inhibitors. We will dissect the molecular mechanism of this hydrolysis, detail the established experimental protocols for its analysis, and explore the broader significance of this enzyme-substrate system in drug development and biotechnology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this critical biochemical reaction.

The Enzyme: Prolyl Endopeptidase (PEP)

Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP), is a cytosolic serine protease with the unique ability to cleave peptide bonds on the C-terminal side of proline residues.[1] This capability is significant because the rigid cyclic structure of proline makes the adjacent peptide bond resistant to cleavage by most other proteases.

Structural Basis of Specificity: PEP's structure is characterized by two distinct domains:

-

A C-terminal catalytic domain with an α/β hydrolase fold, containing the classic Ser-Asp-His catalytic triad essential for its proteolytic activity.[2][3]

-

An N-terminal β-propeller domain composed of seven blades. This domain acts as a gating filter, covering the active site and restricting access to small peptides, typically those less than 30 amino acids in length.[1][2] This structural feature prevents PEP from indiscriminately degrading large proteins.

PEP is implicated in the metabolism of various proline-containing neuropeptides and hormones, such as substance P, vasopressin, and angiotensin.[1][4] Its elevated expression in certain neurological conditions, including Alzheimer's disease, has made it a compelling target for therapeutic intervention.[4][5]

The Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)

Z-Gly-Pro-pNA is a synthetic chromogenic substrate designed specifically for measuring the activity of PEP and related enzymes.[6] Its structure is intelligently crafted for this purpose:

-

Z (Carbobenzoxy group): An N-terminal blocking group that prevents unwanted cleavage by exopeptidases, ensuring that hydrolysis occurs at the intended internal site.

-

Gly-Pro (Glycyl-Proline): This dipeptide sequence serves as the recognition motif for Prolyl Endopeptidase, which specifically targets the carboxyl side of the proline residue.

-

pNA (p-nitroanilide): A chromogenic leaving group. When the Pro-pNA bond is intact, the molecule is colorless. Upon enzymatic cleavage, free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance maximum at approximately 405-410 nm.[7][8]

The elegance of this substrate lies in its ability to provide a direct, real-time measure of enzyme activity. The rate of yellow color formation is directly proportional to the rate of substrate hydrolysis.

The Mechanism of Hydrolysis

The hydrolysis of Z-Gly-Pro-pNA by PEP follows the canonical mechanism of a serine protease, involving the catalytic triad of Serine (Ser), Histidine (His), and Aspartate (Asp) residues within the enzyme's active site.

Caption: The catalytic cycle of Prolyl Endopeptidase.

Experimental Analysis of Z-Gly-Pro-pNA Hydrolysis

The hydrolysis of Z-Gly-Pro-pNA is typically monitored using a continuous spectrophotometric enzyme activity assay. This allows for the precise determination of reaction kinetics and the evaluation of inhibitors.

Experimental Workflow

Caption: Standard workflow for a PEP spectrophotometric assay.

Detailed Protocol: Spectrophotometric Assay of PEP Activity

This protocol is a representative example and may require optimization for specific enzyme sources or experimental conditions.

Reagents & Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 10 mM Z-Gly-Pro-pNA dissolved in DMSO.

-

Purified Prolyl Endopeptidase.

-

96-well microplate.

-

Temperature-controlled microplate reader capable of measuring absorbance at 405-410 nm.

Procedure:

-

Prepare Working Substrate Solution: Dilute the 10 mM Z-Gly-Pro-pNA stock solution in Assay Buffer to a final desired concentration (e.g., 200 µM). Causality Note: The substrate concentration should ideally be around the Michaelis constant (Km) for accurate kinetics, but higher concentrations can be used for routine activity checks.

-

Set up the Reaction Plate:

-

Test Wells: Add 180 µL of the working substrate solution.

-

Control Wells (No Enzyme): Add 180 µL of the working substrate solution.

-

Blank Wells (No Substrate): Add 180 µL of Assay Buffer.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes. This ensures the reaction starts at the correct temperature.

-

Initiate the Reaction:

-

Add 20 µL of the enzyme solution to the "Test Wells".

-

Add 20 µL of Assay Buffer to the "Control Wells".

-

Add 20 µL of the enzyme solution to the "Blank Wells".

-

-

Monitor the Reaction: Immediately place the plate in the reader and begin kinetic measurements. Record the absorbance at 410 nm every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the test wells.

-

Plot absorbance at 410 nm versus time (in minutes). The initial, linear portion of this curve represents the initial velocity (V₀).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.

-

Kinetic Parameters

By performing this assay across a range of substrate concentrations, key kinetic parameters can be determined via Lineweaver-Burk or Michaelis-Menten plots. [9]

| Parameter | Description | Representative Value (for A. punctata PEP) | Source |

|---|---|---|---|

| Km | Michaelis Constant: Substrate concentration at half-maximal velocity. Indicates substrate affinity. | 0.81 mM | [9] |

| kcat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. | 505 s⁻¹ | [9] |

| kcat/Km | Catalytic Efficiency: A measure of how efficiently an enzyme converts substrate to product. | 623 s⁻¹mM⁻¹ | [9]|

Note: Values are highly dependent on the enzyme source, pH, and temperature.

Significance and Applications

The study of Z-Gly-Pro-betana (or its common analogs like pNA) hydrolysis is crucial for several fields:

-

Drug Discovery: As a validated therapeutic target for neurodegenerative and psychiatric disorders, PEP is the subject of intense inhibitor screening campaigns. [4][5][10]The Z-Gly-Pro-pNA assay provides a robust, high-throughput method for identifying and characterizing novel PEP inhibitors. [11]* Biotechnology and Food Science: PEPs are used in the food industry, most notably in the production of gluten-free beer. [3][8]They work by breaking down the proline-rich gluten peptides that trigger celiac disease. Assaying PEP activity is essential for quality control in these applications.

-

Fundamental Research: This enzyme-substrate system is a model for studying the principles of serine protease catalysis, enzyme kinetics, and substrate specificity.

Conclusion

The hydrolysis of Z-Gly-Pro-pNA by Prolyl Endopeptidase is more than a simple chemical reaction; it is a powerful tool for biochemical investigation. The mechanism, rooted in the elegant chemistry of the serine protease catalytic triad, allows for the specific and efficient cleavage of a bond normally resistant to proteolysis. The engineered chromogenic nature of the substrate provides a direct and convenient window into this activity, enabling precise kinetic analysis and high-throughput screening. A thorough understanding of this mechanism and its associated experimental protocols is fundamental for professionals engaged in enzyme research and the development of therapeutics targeting proline-specific peptidases.

References

-

Title: New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives Source: PubMed URL: [Link]

-

Title: Plant phenolics as prolyl endopeptidase inhibitors Source: PubMed URL: [Link]

-

Title: Prolyl endopeptidase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase Source: ResearchGate URL: [Link]

-

Title: Prolyl endopeptidase enzyme activity Source: ResearchGate URL: [Link]

-

Title: High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing Source: PMC - NIH URL: [Link]

-

Title: A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples Source: MDPI URL: [Link]

-

Title: UV/Vis spectra of the substrate of Z-Gly-Pro-pNA and the product of p-nitroaniline Source: ResearchGate URL: [Link]

-

Title: Induced-fit Mechanism for Prolyl Endopeptidase Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Plant phenolics as prolyl endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Chemical properties and structure of Z-Gly-Pro-βNA

An In-depth Technical Guide to the Chemical Properties and Structure of Z-Gly-Pro-βNA

Executive Summary

N-α-Benzyloxycarbonyl-Glycyl-L-Proline β-naphthylamide (Z-Gly-Pro-βNA) is a synthetic dipeptide derivative engineered as a fluorogenic substrate for peptidases, particularly those that exhibit post-proline cleaving activity, such as dipeptidyl peptidase IV (DPP-IV). Its utility is rooted in a straightforward yet robust mechanism: enzymatic hydrolysis of the proline-naphthylamide bond liberates the highly fluorescent molecule 2-naphthylamine (βNA), providing a continuous and quantitative readout of enzyme activity. This guide offers a deep dive into the chemical architecture, physicochemical properties, and synthesis of Z-Gly-Pro-βNA. It further provides field-proven, step-by-step protocols for its application in enzyme kinetics and inhibitor screening, establishing a framework for its effective use in academic research and pharmaceutical drug development.

Introduction: The Significance of a Proline-Specific Substrate

Proline-specific peptidases are a unique class of enzymes that cleave peptide bonds involving the imino acid proline.[1] These enzymes are critical regulators of biological processes, modulating the activity of peptide hormones and neuropeptides. Consequently, they are significant targets for therapeutic intervention in areas ranging from type 2 diabetes to neurodegenerative disorders.[2][3] The development of reliable assays to probe the activity of these enzymes is paramount for both fundamental research and high-throughput drug screening.

Z-Gly-Pro-βNA was designed to meet this need. It serves as a specific and sensitive tool for interrogating enzyme function.[4] The N-terminal benzyloxycarbonyl (Z) group provides a defined chemical handle and mimics a preceding amino acid residue, while the Gly-Pro sequence targets the substrate specificity pocket of post-proline cleaving enzymes. The C-terminal β-naphthylamide is the key reporter group; in its amide-linked, quenched state, it is non-fluorescent. Upon enzymatic cleavage, the unquenched β-naphthylamine is released, and its fluorescence can be monitored in real-time.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecular structure of Z-Gly-Pro-βNA consists of a glycine residue N-terminally protected by a benzyloxycarbonyl group, which is peptide-bonded to an L-proline residue. The proline carboxyl group is, in turn, amide-bonded to a 2-naphthylamine moiety.

Caption: Chemical structure of Z-Gly-Pro-βNA.

Physicochemical Data

The key identifying and physical properties of Z-Gly-Pro-βNA are summarized below. It is essential to note that while solubility data for this specific compound is not extensively published, its structural analogue, Z-Gly-Pro-pNA, is soluble in organic solvents like DMSO and DMF at concentrations up to 20 mg/mL and has limited solubility in aqueous buffers like PBS (approx. 0.25 mg/mL).[5] A similar solubility profile is anticipated for Z-Gly-Pro-βNA.

| Property | Value | Reference |

| IUPAC Name | Benzyl N-[2-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-2-oxo-ethyl]carbamate | N/A |

| Synonyms | N-α-Benzyloxycarbonyl-Glycyl-L-Proline β-naphthylamide | [4] |

| CAS Number | 67336-99-6 | [4] |

| Molecular Formula | C₂₅H₂₅N₃O₄ | [4] |

| Molecular Weight | 431.49 g/mol | [4] |

| Purity | Typically ≥99% | [4] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Storage | Store at room temperature, desiccated | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key characteristic signals would include aromatic protons from the benzyloxycarbonyl (Z) group and the naphthyl ring (typically in the 7.0-8.5 ppm range), the methylene protons of the benzyl group (~5.1 ppm), the α-protons of the glycine and proline residues, and the characteristic aliphatic protons of the proline ring's CH₂ groups.

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 432.5. Depending on the ionization conditions, sodium adducts [M+Na]⁺ may also be observed.

Synthesis and Quality Control

Synthesis Strategy: A Logic-Driven Approach

The synthesis of Z-Gly-Pro-βNA is a classic example of solution-phase peptide chemistry. The strategic choices are dictated by the need to form two specific amide bonds in a controlled manner, avoiding side reactions and racemization.

-

N-Terminal Protection: The amino group of the N-terminal glycine must be "protected" to prevent it from reacting during the activation of its carboxyl group. The benzyloxycarbonyl (Z) group is an ideal choice due to its stability under coupling conditions and its clean removal by hydrogenolysis if further peptide elongation were needed. The starting material is typically Z-Gly-OH.

-

Dipeptide Formation: The protected Z-Gly-OH is coupled to the amino group of L-proline. This forms the dipeptide intermediate, Z-Gly-Pro-OH.

-

Final Amide Coupling: The crucial step is the formation of the final amide bond between the carboxyl group of the proline residue in Z-Gly-Pro-OH and the amino group of 2-naphthylamine. This requires the "activation" of the proline's carboxylic acid, typically using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[6]

Representative Synthesis Workflow

Caption: Representative workflow for the synthesis of Z-Gly-Pro-βNA.

Gold Standard Application: Fluorometric Enzyme Assay

The primary application of Z-Gly-Pro-βNA is in the continuous kinetic monitoring of peptidase activity. The protocol described here is a self-validating system, incorporating necessary controls for background fluorescence and enzyme specificity.

Assay Principle & Mechanism

The assay relies on the enzymatic cleavage of the amide bond between the proline residue and the β-naphthylamine moiety. This reaction converts a non-fluorescent substrate into a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity under the given conditions.

Enzymatic Cleavage Mechanism

Sources

The Use of Z-Gly-Pro-β-naphthylamide in Enzyme Kinetics: A Technical Guide

This guide provides an in-depth technical overview of Z-Gly-Pro-β-naphthylamide, a fluorogenic substrate, for researchers, scientists, and professionals in drug development engaged in enzyme kinetics studies. We will delve into the core principles of its application, detailed experimental protocols, data analysis, and critical considerations for obtaining robust and reliable results.

Introduction: The Significance of Protease Kinetics

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of therapeutic agents. Proteases, enzymes that catalyze the breakdown of proteins, are critical drug targets in numerous diseases. Characterizing the activity of these enzymes and the efficacy of their inhibitors requires sensitive and specific assays. Fluorogenic substrates, such as Z-Gly-Pro-β-naphthylamide, offer a powerful tool for these investigations, enabling real-time monitoring of enzyme activity with high sensitivity.

Z-Gly-Pro-β-naphthylamide is a synthetic peptide derivative designed to be a substrate for specific proteases. Its structure consists of a dipeptide, Glycyl-Proline, which is recognized by certain enzymes. The N-terminus is protected by a benzyloxycarbonyl group (Z), preventing non-specific degradation by aminopeptidases. The C-terminus is linked to a β-naphthylamine moiety. Upon enzymatic cleavage of the amide bond between proline and β-naphthylamine, the highly fluorescent β-naphthylamine is released, providing a measurable signal that is directly proportional to enzyme activity.

Core Principles: Enzyme Specificity and Detection

Target Enzymes

Z-Gly-Pro-β-naphthylamide is primarily utilized as a substrate for two main classes of serine proteases:

-

Dipeptidyl Peptidase IV (DPPIV/CD26): This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[1] DPPIV inhibitors are a major class of drugs for the treatment of type 2 diabetes. DPPIV specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine at the penultimate position.

-

Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP): This enzyme is involved in the metabolism of proline-containing neuropeptides and peptide hormones in the brain.[2] Its dysregulation has been implicated in neurological and psychiatric disorders, making it a target for drug discovery. PEP cleaves peptide bonds on the carboxyl side of proline residues within a peptide chain.

The Fluorogenic Reporter: β-Naphthylamine

The utility of Z-Gly-Pro-β-naphthylamide as a substrate lies in the fluorescent properties of its cleavage product, β-naphthylamine. In its conjugated form within the substrate, the fluorescence of the naphthylamine group is minimal. Enzymatic hydrolysis liberates free β-naphthylamine, which exhibits significant fluorescence.

| Property | Value |

| Excitation Wavelength (λex) | ~330-340 nm |

| Emission Wavelength (λem) | ~410-425 nm |

Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and the specific instrumentation used. It is always recommended to perform a spectral scan of free β-naphthylamine in the assay buffer to determine the optimal settings for your experiment.

Experimental Design and Protocols

A well-designed enzyme kinetics experiment is crucial for obtaining meaningful data. Here, we provide a comprehensive guide to designing and executing a fluorometric assay using Z-Gly-Pro-β-naphthylamide.

Reagent Preparation and Storage

-

Z-Gly-Pro-β-naphthylamide (Substrate): The substrate is typically a powder. Due to its hydrophobicity, it is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to create a concentrated stock solution (e.g., 10-50 mM). It is important to consider the final concentration of the organic solvent in the assay, as high concentrations can inhibit enzyme activity. The substrate stock solution should be stored at -20°C or -80°C, protected from light.

-

Enzyme: The enzyme should be of high purity. Prepare aliquots of the enzyme in a suitable buffer and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to loss of activity. The enzyme's working concentration will need to be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. For DPPIV, a Tris-HCl buffer at pH 7.5-8.0 is commonly used. For prolyl endopeptidase, the optimal pH can vary but is often in the neutral to slightly alkaline range. The buffer should also contain any necessary cofactors or salts required for enzyme activity.

-

β-Naphthylamine (Standard): A stock solution of β-naphthylamine of known concentration is required to generate a standard curve. This allows for the conversion of arbitrary fluorescence units (RFU) to the molar amount of product formed. Dissolve β-naphthylamine in the same organic solvent as the substrate and store protected from light.

Assay Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions. The assay is typically performed in a 96-well black microplate to minimize light scatter and background fluorescence.

-

Prepare the β-Naphthylamine Standard Curve:

-

Create a series of dilutions of the β-naphthylamine stock solution in the assay buffer. The concentration range should encompass the expected amount of product generated in the enzymatic reaction.

-

Add a fixed volume of each dilution to separate wells of the microplate.

-

Include wells with assay buffer alone to serve as a blank.

-

Measure the fluorescence at the predetermined excitation and emission wavelengths.

-

Plot the fluorescence intensity (RFU) against the known concentration of β-naphthylamine to generate a standard curve. The slope of this curve will be used to convert the RFU from the enzyme reaction to the concentration of product formed.

-

-

Enzyme Activity Assay:

-

To each well of the microplate, add the appropriate volume of assay buffer.

-

Add the desired volume of the enzyme solution to the wells. Include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.

-

If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time before adding the substrate.

-

Initiate the reaction by adding the Z-Gly-Pro-β-naphthylamide substrate solution to all wells. The final substrate concentration should be carefully chosen, typically around the Michaelis constant (Km) of the enzyme for the substrate. If the Km is unknown, a substrate titration experiment should be performed first.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-60 minutes). Ensure that the reaction remains in the linear range during the measurement period.

-

Visualizing the Workflow

Caption: A typical Michaelis-Menten plot showing the relationship between substrate concentration and initial reaction velocity.

Troubleshooting and Advanced Considerations

Inner Filter Effect

At high substrate or product concentrations, the solution can absorb a significant amount of the excitation and/or emission light, leading to a non-linear relationship between fluorescence and concentration. [3][4]This is known as the inner filter effect. To mitigate this:

-

Work at lower substrate and enzyme concentrations to avoid excessive product formation.

-

Use a microplate reader with top-reading optics, which have a shorter path length.

-

If necessary, correct for the inner filter effect using mathematical models. [3][4]

Photobleaching

The fluorescent product, β-naphthylamine, can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light. [5]To minimize photobleaching:

-

Reduce the intensity of the excitation light.

-

Decrease the exposure time for each measurement.

-

Use a plate reader with a shutter that only opens during the measurement.

Compound Interference

When screening for inhibitors, it is important to consider that some compounds may be fluorescent themselves or may quench the fluorescence of the product, leading to false-positive or false-negative results. [6]To address this:

-

Measure the fluorescence of the test compounds in the absence of the enzyme and substrate.

-

Perform a counterscreen to identify compounds that interfere with the fluorescence of β-naphthylamine.

Safety Precautions

β-Naphthylamine is a known carcinogen and should be handled with extreme caution. [7]Always consult the Safety Data Sheet (SDS) before handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle β-naphthylamine and solutions containing it in a well-ventilated fume hood. Avoid creating dust.

-

Waste Disposal: Dispose of all waste containing β-naphthylamine according to your institution's hazardous waste disposal procedures.

Conclusion

Z-Gly-Pro-β-naphthylamide is a valuable tool for the kinetic characterization of proteases such as DPPIV and prolyl endopeptidase. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, making it well-suited for both basic research and high-throughput screening applications. By carefully designing experiments, understanding the principles of fluorescence-based assays, and being aware of potential pitfalls, researchers can obtain high-quality, reproducible data to advance our understanding of enzyme function and facilitate the discovery of new therapeutic agents.

References

-

bioRxiv. (2021, December 10). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Calibration curve (a) and the dependence of the fluorescence intensity... Retrieved from [Link]

-

PubMed Central. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Retrieved from [Link]

-

PubMed. (1986, December 15). Specificity of prolyl endopeptidase. Retrieved from [Link]

-

ResearchGate. (2006, August). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Retrieved from [Link]

-

ResearchGate. (2013, August). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Retrieved from [Link]

-

PubMed. (2021, April 21). Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. Retrieved from [Link]

-

Original Reference. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

-

ResearchGate. (2015, July 1). How can I dissolve Z-Gly-Pro-pNA in methanol? Retrieved from [Link]

-

NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (2019, December 29). Prolyl endopeptidase enzyme activity. Retrieved from [Link]

-

KOPS. (1980, July 1). Kinetic analysis of the abnormal fluorimetric titration behaviour of naphthylamines. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

PubMed. (2006, January 1). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The construction of standard curve for the detection of enzyme activity. Retrieved from [Link]

-

PubMed. (n.d.). A survey of the kinetic parameters of class C beta-lactamases. Penicillins. Retrieved from [Link]

-

OSHA. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

-

PNAS. (n.d.). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between... Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. Retrieved from [Link]

-

NIST Technical Series Publications. (1976, April 9). Fluorescence quantum yield measurements. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jasco-global.com [jasco-global.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Application of Z-Gly-Pro Derivatives for Protease Research

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the Nomenclature - From "Betana" to Benchtop Reality

In the dynamic landscape of biochemical research, precision in terminology is paramount. The query for "Z-Gly-Pro-betana" leads us to a crucial initial clarification. Within the established lexicon of peptide chemistry and enzyme kinetics, "betana" does not correspond to a recognized chemical moiety for this peptide scaffold. It is highly probable that this term is a corruption of more common derivatives used in protease activity assays. The most frequently utilized and commercially available analogues are Z-Gly-Pro-pNA (para-nitroanilide) and Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

This guide, therefore, will focus on the foundational Z-Gly-Pro dipeptide and its pivotal role as a precursor to these chromogenic and fluorogenic substrates. We will delve into the rationale behind its discovery as a key substrate for specific proteases, provide a detailed methodology for its synthesis, and explore its applications in drug discovery and diagnostics, with a primary focus on Z-Gly-Pro-pNA.

The Discovery and Significance of the Gly-Pro Motif in Protease Substrates

The discovery of small, specific peptide substrates was a watershed moment in enzymology. It allowed for the transition from cumbersome protein digestion assays to high-throughput, quantitative measurements of protease activity. The dipeptide sequence Glycyl-Proline (Gly-Pro) emerged as a critical recognition motif for a specific class of enzymes known as post-proline cleaving enzymes (PPCEs).

Prolyl Oligopeptidases: The Target Enzymes

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).[1] This enzyme is implicated in a range of physiological processes, including the maturation and degradation of peptide hormones and neuropeptides.[1] Consequently, POP has become a therapeutic target for neurological disorders and other diseases.[1]

The development of substrates like Z-Gly-Pro-pNA was instrumental in isolating, characterizing, and studying the kinetics of POP and other proline-specific peptidases.[1][2] The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group, while the Gly-Pro sequence provides the specificity for the enzyme's active site.

Causality in Substrate Design: Why Z-Gly-Pro?

The choice of the Z-Gly-Pro scaffold is a deliberate one, rooted in the biochemical properties of the target enzymes:

-

Specificity: The rigid pyrrolidine ring of proline imposes unique conformational constraints on the peptide backbone. Enzymes like POP have a specialized S1 subsite in their active site that accommodates the proline residue. The preceding glycine residue in the P2 position is well-tolerated and positions the scissile bond for optimal cleavage.

-

Protecting Group: The benzyloxycarbonyl (Z) group at the N-terminus prevents unwanted side reactions and mimics a longer peptide chain, enhancing binding affinity to the enzyme's active site.

-

Reporter Moiety: The C-terminal modification with a chromogenic group like p-nitroanilide (pNA) or a fluorogenic group like 7-amino-4-methylcoumarin (AMC) is the key to a functional assay. Upon enzymatic cleavage of the Pro-pNA or Pro-AMC bond, the free pNA or AMC is released. Free pNA is yellow and can be quantified spectrophotometrically at 410 nm, while AMC is highly fluorescent (excitation at ~380 nm, emission at ~460 nm), allowing for a highly sensitive measurement of enzyme activity.[3][4]

Synthesis of Z-Gly-Pro-pNA: A Step-by-Step Protocol

The synthesis of Z-Gly-Pro-pNA is a classic example of solution-phase peptide synthesis. The following protocol is a generalized representation and may require optimization based on available laboratory reagents and instrumentation.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Z-Gly-OH | Reagent | Sigma-Aldrich |

| H-Pro-pNA·HCl | Reagent | Bachem |

| HOBt (Hydroxybenzotriazole) | Reagent | Oakwood Chemical |

| DIC (N,N'-Diisopropylcarbodiimide) | Reagent | TCI Chemicals |

| NMM (N-Methylmorpholine) | Reagent | Acros Organics |

| DMF (Dimethylformamide) | Anhydrous | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| 1M HCl | ACS Grade | J.T. Baker |

| Saturated NaHCO₃ | ACS Grade | LabChem |

| Brine | ACS Grade | LabChem |

| Anhydrous MgSO₄ | ACS Grade | EMD Millipore |

Synthetic Workflow

The synthesis involves the coupling of the carboxyl group of Z-Gly-OH with the amino group of H-Pro-pNA.

Detailed Protocol

-

Preparation of Amine Component:

-

In a round-bottom flask, dissolve H-Pro-pNA·HCl (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes.

-

-

Activation of Carboxyl Component:

-

In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Cool this solution to 0°C.

-

Slowly add DIC (1.1 equivalents) to the Z-Gly-OH/HOBt solution. A white precipitate (diisopropylurea) may form.

-

Allow the activation reaction to proceed for 30 minutes at 0°C.

-

-

Coupling Reaction:

-

Transfer the activated Z-Gly-OH solution (from step 2) to the flask containing the free H-Pro-pNA (from step 1) at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product, Z-Gly-Pro-pNA, using techniques such as HPLC, LC-MS, and ¹H NMR. The melting point should be in the range of 128-132°C.[5]

-

Applications in Research and Drug Development

Z-Gly-Pro-pNA and its fluorogenic counterpart, Z-Gly-Pro-AMC, are indispensable tools in several areas of research.

Enzyme Activity Assays

The primary application is in measuring the activity of prolyl endopeptidases and other proteases that recognize the Gly-Pro motif.[2][5]

This assay is fundamental for:

-

Enzyme kinetics: Determining key parameters like Kₘ and k꜀ₐₜ.

-

Inhibitor screening: High-throughput screening of compound libraries to identify potential inhibitors of POP for therapeutic development.[2]

-

Purification monitoring: Tracking enzyme activity across different purification steps.

Prodrug Development

The specificity of enzymes that cleave the Gly-Pro bond has been cleverly exploited in targeted drug delivery.[6] A notable example is the development of prodrugs where a potent cytotoxic agent, like epirubicin, is conjugated to a Z-Gly-Pro dipeptide.[6]

This prodrug, Z-GP-EPI, is relatively non-toxic. However, in the tumor microenvironment, an enzyme called Fibroblast Activation Protein-α (FAPα), which is overexpressed on cancer-associated fibroblasts, recognizes and cleaves the Z-Gly-Pro moiety.[6] This targeted cleavage releases the active drug directly at the tumor site, increasing its efficacy while minimizing systemic toxicity.[6]

Broader Context: Gly-Pro Containing Peptides

It is worth noting that other Gly-Pro containing peptides are also of significant biological interest. For example, the tripeptide Pro-Gly-Pro (PGP) is an endogenous peptide with neuroprotective and anti-inflammatory properties.[7][8] Research has shown that PGP can accelerate neuroregeneration after mechanical injury in vitro.[7][8] While structurally distinct from Z-Gly-Pro-pNA, the study of PGP highlights the broader importance of the Gly-Pro motif in biological signaling and as a basis for therapeutic design.[7][8]

Conclusion and Future Directions

The Z-Gly-Pro scaffold, particularly in the form of its pNA and AMC derivatives, remains a cornerstone of protease research. Its discovery was a critical step in enabling the quantitative study of prolyl oligopeptidases, and its applications continue to expand, most notably in the innovative field of enzyme-targeted prodrugs. As our understanding of the tumor microenvironment and the roles of specific proteases in disease progression deepens, we can anticipate the development of even more sophisticated diagnostic and therapeutic tools based on this simple, yet powerful, dipeptide motif.

References

-

Zhao, L., et al. (2017). Immobilization of proline-specific endoprotease on nonporous silica nanoparticles functionalized with amino group. ResearchGate. Available at: [Link]

-

Cunningham, D. F., & O'Connor, B. (2000). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. ResearchGate. Available at: [Link]

-

Bakaeva, Z., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. MDPI. Available at: [Link]

-

Bakaeva, Z., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed. Available at: [Link]

-

Bifulco, G., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). PubMed. Available at: [Link]

-

Kim, H. J., et al. (2003). A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide. PubMed. Available at: [Link]

-

Walter, R., et al. (1971). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. ResearchGate. Available at: [Link]

-

Question on Prolyl endopeptidase enzyme activity. (2019). ResearchGate. Available at: [Link]

- Assadi-Porter, F. M., et al. (2010). Protein sweetener. Google Patents.

-

Cheng, C., et al. (2017). A novel FAPα-based Z-Gly-Pro epirubicin prodrug for improving tumor-targeting chemotherapy. PubMed. Available at: [Link]

-

PeptaNova. Z-Gly-Pro. PeptaNova. Available at: [Link]

-

Costa, P. M. F. J., et al. (2022). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. PubMed Central. Available at: [Link]

-

Ande, M., et al. (2022). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A novel FAPα-based Z-Gly-Pro epirubicin prodrug for improving tumor-targeting chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test | MDPI [mdpi.com]

- 8. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Z-Gly-Pro-βNA in Targeted Therapy Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is increasingly recognized as a critical regulator of cancer progression and therapeutic response.[1][2] Within the TME, cancer-associated fibroblasts (CAFs) are key players, actively shaping the landscape to support tumor growth, invasion, and immunosuppression.[3][4] A highly specific biomarker for this cell population is Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP's expression is prolific on CAFs in over 90% of epithelial cancers but is notably scarce in healthy adult tissues, making it an exceptional target for cancer diagnostics and therapy.[5][6] This guide focuses on Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-βNA), a foundational tool in the study of FAP. As a specific chromogenic substrate, Z-Gly-Pro-βNA enables the precise quantification of FAP's enzymatic activity. This capability is fundamental for high-throughput screening of FAP inhibitors and provides the chemical logic for designing FAP-activated prodrugs, representing a cornerstone of research in this promising field of targeted therapy.

The Central Target: Fibroblast Activation Protein (FAP)

The Tumor Microenvironment and Cancer-Associated Fibroblasts

The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[2] CAFs are a dominant stromal cell type that becomes constitutively active in cancer, perpetually remodeling the ECM, promoting angiogenesis, and secreting growth factors that fuel tumor progression.[1][2] This symbiotic relationship between cancer cells and CAFs makes the stroma an attractive, and genetically stable, therapeutic target.[4][5]

FAP: A Highly Specific Protease of the Tumor Stroma

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[7] Its unique endopeptidase activity, which preferentially cleaves substrates after a Gly-Pro sequence, is specific to FAP and forms the basis for targeted molecular tools.[7][8] FAP is highly expressed on CAFs across a wide array of solid tumors, including pancreatic, colon, breast, and lung cancers, while being virtually absent in healthy organs.[5][9] This differential expression profile presents a large therapeutic window, allowing for targeted strategies that can attack the tumor's support system with minimal collateral damage to healthy tissue.[5]

The Rationale for Targeting FAP

Targeting FAP offers several strategic advantages:

-

Pan-Cancer Applicability: High FAP expression is a feature of many solid tumors, offering the potential for a broadly applicable therapeutic strategy.[5][9]

-

Stromal Targeting: Directly targeting the tumor stroma disrupts the supportive architecture of the tumor, a complementary approach to therapies that target cancer cells directly.[5]

-

Theranostic Potential: FAP's accessibility on the cell surface makes it an excellent target for both diagnostic imaging agents (e.g., FAPI-PET) and therapeutic payloads, creating theranostic opportunities.[10][11][12]

Z-Gly-Pro-βNA: A Tool to Quantify FAP Activity

Biochemical Mechanism of Action

Z-Gly-Pro-β-naphthylamide is a synthetic substrate designed to specifically measure the endopeptidase activity of FAP. The molecule consists of three key parts:

-

Z-group (Carboxybenzyl): A protecting group.

-

Gly-Pro: The dipeptide recognition sequence specifically cleaved by FAP's enzymatic domain.[8]

-

β-naphthylamine (βNA): A chromogenic reporter group.

In its intact form, Z-Gly-Pro-βNA is colorless. However, upon cleavage by FAP between the proline and βNA residues, the free β-naphthylamine is released. This product can then be detected and quantified using colorimetric methods.

Caption: Enzymatic cleavage of Z-Gly-Pro-βNA by FAP.

Principle of Colorimetric Detection

The liberated β-naphthylamine can be quantified using a classic colorimetric reaction known as the Bratton-Marshall assay. This involves a two-step diazotization reaction:

-

Diazotization: βNA is treated with sodium nitrite in an acidic medium to form a diazonium salt.

-

Coupling: This salt is then coupled with a compound like N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, intensely colored azo dye.

The absorbance of this resulting solution, typically measured between 540-580 nm, is directly proportional to the concentration of the released βNA, and therefore, to the FAP enzymatic activity.

Core Application: In Vitro FAP Enzymatic Assay

This protocol provides a robust framework for measuring FAP activity and screening for inhibitors. The key to a trustworthy assay is the inclusion of proper controls to ensure the observed activity is specific to FAP.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Recombinant Human FAP | R&D Systems / Sino Biological | Source of enzyme activity |

| Z-Gly-Pro-βNA | Bachem / Sigma-Aldrich | FAP substrate |

| Tris-HCl Buffer (pH 7.5) | - | Assay buffer for optimal pH |

| Sodium Nitrite (NaNO2) | Sigma-Aldrich | Diazotization reagent |

| Ammonium Sulfamate | Sigma-Aldrich | Quenches excess nitrite |

| N-(1-Naphthyl)ethylenediamine | Sigma-Aldrich | Coupling reagent |

| Trichloroacetic Acid (TCA) | Sigma-Aldrich | Stops enzymatic reaction |

| 96-well Microplate | Corning / Greiner | Assay plate |

| Microplate Reader | Tecan / BioTek | Absorbance measurement |

Step-by-Step Experimental Workflow

Caption: Workflow for a colorimetric FAP activity assay.

Detailed Protocol:

-

Preparation: Prepare all reagents. Create a standard curve using known concentrations of β-naphthylamine to convert absorbance values to molar amounts.

-

Enzyme/Inhibitor Incubation:

-

To each well of a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris, pH 7.5).

-

Add 10 µL of FAP enzyme solution (final concentration typically 5-10 ng/well).

-

Add 10 µL of the test inhibitor at various concentrations or vehicle control (e.g., DMSO).

-

Causality Insight: Pre-incubating the enzyme and inhibitor for 10-15 minutes at 37°C allows their interaction to reach equilibrium before the substrate is introduced, which is critical for accurate IC50 determination.[13]

-

-

Reaction Initiation:

-

Add 30 µL of Z-Gly-Pro-βNA solution (final concentration typically 100-200 µM) to each well to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 10% (w/v) Trichloroacetic Acid (TCA).

-

-

Color Development:

-

Add 50 µL of freshly prepared 0.1% (w/v) sodium nitrite. Incubate for 3 minutes.

-

Add 50 µL of 0.5% (w/v) ammonium sulfamate to quench unreacted nitrite. Incubate for 3 minutes.

-

Add 50 µL of 0.1% (w/v) NEDD in methanol. A pink/magenta color will develop.

-

-

Data Acquisition:

-

Read the absorbance at 540 nm.

-

Self-Validation: Include "no enzyme" controls to measure background signal and "no substrate" controls. A known potent FAP inhibitor should be used as a positive control to validate assay performance.

-

Data Analysis and Interpretation

For inhibitor screening, data is typically plotted as percent inhibition versus the logarithm of inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of inhibitor required to reduce FAP activity by 50%.

| Parameter | Description | Typical Value (Example) |

| IC50 | Inhibitor concentration for 50% FAP inhibition | 15 nM |

| Z'-factor | A measure of assay quality and robustness | > 0.5 (Excellent) |

| Signal-to-Background | Ratio of uninhibited signal to no-enzyme control | > 10 |

Advanced Application: FAP-Activated Prodrugs

The specific cleavage of the Gly-Pro motif by FAP can be exploited to design highly targeted prodrugs.[7][14] This strategy involves masking a potent cytotoxic agent with a peptide linker containing the FAP recognition sequence.[14][15]

Principle and Mechanism

-

Systemic Administration: The prodrug is administered systemically in an inactive, non-toxic form.[14]

-

Tumor Accumulation: The prodrug circulates through the body and diffuses into the tumor microenvironment.

-

Selective Activation: In the TME, FAP expressed on CAFs recognizes and cleaves the Gly-Pro linker, releasing the active cytotoxic drug directly at the tumor site.[14]

-

Bystander Effect: The released drug can then kill not only the FAP-expressing CAFs but also adjacent tumor cells, amplifying the therapeutic effect.[14]

This approach dramatically increases the therapeutic index, concentrating the drug's toxicity within the tumor and sparing healthy tissues.[16] Z-Gly-Pro-βNA serves as an invaluable model system to validate the cleavage chemistry essential for this sophisticated drug delivery platform.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Video: The Tumor Microenvironment [jove.com]

- 3. Revisiting the role of cancer-associated fibroblasts in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast Activation Protein (FAP) Targeted Therapy [globenewswire.com]

- 6. Frontiers | Recent clinical advances in fibroblast activation protein targeted radioligand therapy for solid tumors [frontiersin.org]

- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biospace.com [biospace.com]

- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 11. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fibroblast Activation Protein Triggers Release of Drug Payload from Non-internalizing Small Molecule Drug Conjugates in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and toxicology of a fibroblast activation protein (FAP)-activated prodrug in murine xenograft models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Z-Gly-Pro-β-naphthylamide and its Analogs in Drug Development

This guide provides a comprehensive technical overview of Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-βNA) and its structurally related analogs, detailing their pivotal role in modern drug discovery and development. We will explore the core biochemistry of these molecules, their interaction with key enzymatic targets, and their application in high-throughput screening and targeted drug delivery. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are actively engaged in the discovery of novel therapeutics.

Introduction: Understanding the Z-Gly-Pro Scaffold

Z-Gly-Pro-β-naphthylamide and its analogs, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) and Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), are synthetic dipeptide derivatives.[1][2] The core structure consists of a Glycine-Proline dipeptide sequence. The N-terminus is protected by a benzyloxycarbonyl group (denoted by "Z"), a common feature in peptide chemistry that enhances stability and specificity. The C-terminus is conjugated to a reporter molecule, which can be a chromogenic group like β-naphthylamine (βNA) or p-nitroanilide (pNA), or a fluorogenic group like 7-amino-4-methylcoumarin (AMC).[1][2][3]

The fundamental utility of these compounds lies in their ability to act as specific substrates for a class of enzymes known as post-proline cleaving enzymes.[3] These enzymes, which include Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein (FAP), cleave the peptide bond at the C-terminal side of the proline residue. This enzymatic cleavage liberates the reporter molecule, resulting in a measurable colorimetric or fluorescent signal that is directly proportional to enzyme activity.[1][3][4] This characteristic makes them invaluable tools for enzyme characterization and inhibitor screening.[1]

Table 1: Properties of Common Z-Gly-Pro Substrates

| Compound Name | Molecular Formula | Molecular Weight | Reporter Group | Detection Method | CAS Number |

| Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-βNA) | C25H25N3O4 | 431.49 g/mol | β-naphthylamine | Colorimetric/Fluorimetric | 67336-99-6 |

| Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) | C21H22N4O6 | 426.43 g/mol | p-nitroaniline | Colorimetric | 65022-15-3 |

| Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) | C24H25N3O6 | 463.49 g/mol | 7-amino-4-methylcoumarin | Fluorimetric | 68542-93-8 |

Key Enzymatic Targets in Drug Development

The Z-Gly-Pro scaffold provides a specific recognition motif for several key proteases that are implicated in a range of human diseases. Understanding these targets is crucial to appreciating the therapeutic potential of modulating their activity.

Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to 30 amino acids in length.[5] It is widely distributed throughout the human body, with significant expression in the brain.[5]

Pathophysiological Relevance: Changes in POP expression and activity are strongly correlated with aging and several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7] POP is believed to contribute to pathology through both its enzymatic and non-enzymatic functions, which include influencing protein aggregation (e.g., α-synuclein) and inflammatory pathways.[6][8][9] Consequently, inhibitors of POP are being actively investigated as potential therapeutic agents for treating cognitive deficits and neurodegenerative conditions.[7][8][10]

Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is another serine protease with post-proline cleaving activity.[11] Its expression is highly restricted in normal, healthy tissues but is significantly upregulated on reactive stromal fibroblasts, known as cancer-associated fibroblasts (CAFs), in the microenvironment of the majority of epithelial cancers.[12]

Pathophysiological Relevance: FAP's selective expression in tumors and its role in promoting tumor invasion and metastasis have made it a highly attractive target for cancer therapy.[12] Its enzymatic activity within the tumor microenvironment can be harnessed for targeted drug delivery, a concept we will explore in detail in Section 3.2.

Applications in Drug Development

The unique properties of Z-Gly-Pro-βNA and its analogs have led to their widespread adoption in two critical areas of drug development: high-throughput screening and prodrug design.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The development of novel POP inhibitors as potential treatments for neurodegenerative diseases relies on the ability to screen large libraries of chemical compounds for their ability to block the enzyme's activity. Z-Gly-Pro-based fluorogenic substrates like Z-Gly-Pro-AMC are ideally suited for this purpose.[3]

The principle of the assay is straightforward: in the presence of an active inhibitor, the rate of cleavage of the Z-Gly-Pro-AMC substrate by POP is reduced, leading to a decrease in the fluorescent signal. This allows for a quantitative assessment of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[13] These assays are readily adaptable to a 96-well or 384-well plate format, enabling the efficient screening of thousands of compounds.[14]

Caption: High-throughput screening workflow for POP inhibitors.

Mechanism-Based Prodrug Design for Targeted Cancer Therapy

The selective expression of FAP in the tumor microenvironment provides a unique opportunity for targeted drug delivery. This strategy involves creating a prodrug by linking a potent cytotoxic agent (e.g., a chemotherapeutic drug) to a FAP-specific peptide substrate like Z-Gly-Pro.[11]

This prodrug is designed to be inactive and less toxic in its conjugated form. When it reaches the tumor site, the high concentration of FAP cleaves the Z-Gly-Pro linker, releasing the active cytotoxic drug directly within the tumor microenvironment. This targeted activation significantly enhances the therapeutic index, maximizing anti-tumor efficacy while minimizing systemic toxicity to healthy tissues.[11] A notable example is Z-GP-Epirubicin, a prodrug that demonstrated targeted release and reduced cardiotoxicity compared to the parent drug, epirubicin, in preclinical models.[11]

Caption: Mechanism of a FAP-activated prodrug.

Experimental Protocol: Fluorometric POP Inhibition Assay

This protocol provides a standardized methodology for determining the inhibitory potency of test compounds against human prolyl oligopeptidase.

A. Materials and Reagents:

-

Recombinant Human Prolyl Oligopeptidase (POP)

-

Fluorogenic Substrate: Z-Gly-Pro-AMC

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0, containing 0.1 mM DTT

-

Test Compounds and a known POP inhibitor (e.g., Z-Pro-prolinal) as a positive control

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

Black, flat-bottom 96-well microtiter plates

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

B. Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration in the assay might be 10 µM, diluted down in 3-fold or 10-fold steps.

-

Assay Plate Setup:

-

To each well, add 2 µL of the diluted test compound or control solution. For "no inhibitor" and "no enzyme" controls, add 2 µL of DMSO.

-

Add 178 µL of Assay Buffer to all wells.

-

Add 10 µL of a pre-diluted POP enzyme solution to all wells except the "no enzyme" control. The final enzyme concentration should be optimized to give a robust linear signal over the measurement period.

-

-

Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 15-30 minutes.

C. Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Conclusion and Future Perspectives

The Z-Gly-Pro-β-naphthylamide scaffold and its analogs are more than just biochemical reagents; they are foundational tools that enable critical steps in the drug development pipeline. From the high-throughput identification of novel enzyme inhibitors for neurodegenerative diseases to the elegant design of tumor-targeted prodrugs, these molecules provide a specific and reliable means of probing and exploiting the activity of post-proline cleaving enzymes. As our understanding of the roles of POP and FAP in disease continues to expand, the importance of these chemical tools in developing the next generation of targeted therapeutics will undoubtedly grow. Future work will likely focus on developing novel reporter groups for enhanced assay sensitivity and designing more sophisticated FAP-cleavable linkers for multi-drug payloads or diagnostic agents.

References

-

Bakaeva, Z.V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. International Journal of Molecular Sciences. [Link]

-

PubChem. (AID 736685). Inhibition of human FAP using Z-Gly-Pro-AMC as substrate. [Link]

-

ResearchGate. Z-prolyl-prolinal and the inhibitors used in the study. [Link]

-

Bakaeva, Z.V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed Central. [Link]

-

ResearchGate. UV/Vis spectra of the substrate of Z-Gly-Pro-pNA and the product of p-nitroaniline. [Link]

-

Bakaeva, Z.V., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed. [Link]

-

ResearchGate. (2002). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. [Link]

-

Jaros, M., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition. [Link]

-

Gundisch, D., et al. (2015). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products. [Link]

-

Cheng, C., et al. (2017). A novel FAPα-based Z-Gly-Pro epirubicin prodrug for improving tumor-targeting chemotherapy. Oncotarget. [Link]

-

Svarcbahs, R., et al. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. European Journal of Pharmaceutical Sciences. [Link]

-

Myöhänen, T.T., et al. (2006). A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. Toxicology in Vitro. [Link]

-

Moreno-Baylach, M.J. (2012). Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research. CNS & Neurological Disorders - Drug Targets. [Link]

-

Gundisch, D., et al. (2015). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. PubMed Central. [Link]

-

Venäläinen, J.I., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal. [Link]

-

bioRxiv. (2024). Identification and study of Prolyl Oligopeptidases and related sequences in bacterial lineages. [Link]

-

Taylor & Francis Online. (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. [Link]

-

ResearchGate. (2019). How is the activity of prolyl endopeptidase enzyme determined in the synthetic substrate Z-Gly-Pro-pNA? [Link]

-

Pang, X., et al. (2011). Discovery of a potent peptidic cyclophilin A inhibitor Trp-Gly-Pro. European Journal of Medicinal Chemistry. [Link]

-

Di Pizio, A., et al. (2016). Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]

-

University of Helsinki. (2020). The effect of prolyl oligopeptidase inhibition on protein aggregation and oxidative stress in the models of neurodegenerative diseases. [Link]

-

ACS Publications. (2019). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry. [Link]

-

PeptaNova. Z-Gly-Pro. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. researchgate.net [researchgate.net]

- 11. A novel FAPα-based Z-Gly-Pro epirubicin prodrug for improving tumor-targeting chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Application of Z-Gly-Pro-β-naphthylamide in Biochemical Assays

This guide provides a comprehensive overview of the fundamental principles and practical applications of the chromogenic substrate, Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-βNA), in biochemical assays. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of specific proteases, particularly dipeptidyl peptidase IV (DPP-IV/CD26), and the screening of their inhibitors.

Introduction: The Significance of Z-Gly-Pro-β-naphthylamide as a Chromogenic Substrate

Z-Gly-Pro-β-naphthylamide is a synthetic molecule designed to act as a specific substrate for certain post-proline cleaving enzymes.[1] Its utility in biochemical research stems from its ability to generate a detectable chromogenic product upon enzymatic cleavage, providing a straightforward method for quantifying enzyme activity. The core structure of Z-Gly-Pro-βNA consists of a dipeptide, Glycyl-Proline, which is recognized by enzymes like dipeptidyl peptidase IV (DPP-IV). This dipeptide is linked to a β-naphthylamine molecule via an amide bond. The benzyloxycarbonyl (Z) group at the N-terminus serves as a protecting group.

DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue at the penultimate position.[2] Its involvement in glucose homeostasis through the degradation of incretin hormones like GLP-1 has made it a significant therapeutic target for type 2 diabetes.[3][4] Consequently, reliable and efficient assays for measuring DPP-IV activity are paramount in both basic research and drug discovery.

The Biochemical Principle: Unveiling Enzyme Activity

The assay's core principle lies in the enzymatic hydrolysis of the amide bond linking the Gly-Pro dipeptide to the β-naphthylamine moiety. This reaction is catalyzed by DPP-IV or other enzymes with similar substrate specificity.

The Enzymatic Reaction

DPP-IV recognizes and binds to the Gly-Pro sequence of the substrate. The serine residue in the active site of DPP-IV acts as a nucleophile, attacking the carbonyl group of the proline residue.[5] This leads to the cleavage of the peptide bond and the release of the Z-Gly-Pro dipeptide and free β-naphthylamine.

Caption: Enzymatic cleavage of Z-Gly-Pro-β-naphthylamide by DPP-IV.

Detection of β-naphthylamine

The liberated β-naphthylamine is a chromogenic molecule, meaning it can be detected spectrophotometrically after a chemical reaction that produces a colored product. In many protocols, a coupling reaction with a diazonium salt, such as Fast Garnet GBC, is employed to produce a stable, colored azo dye. The intensity of the color, which is directly proportional to the amount of β-naphthylamine released, can be quantified by measuring the absorbance at a specific wavelength (typically around 520-550 nm).[6]

Alternatively, β-naphthylamine exhibits native fluorescence, which can be measured directly. However, this approach is less common than colorimetric detection due to potential interference from other fluorescent compounds in the sample.

A Validated Protocol for DPP-IV Activity Assay

This section provides a detailed, step-by-step methodology for measuring DPP-IV activity using Z-Gly-Pro-βNA. The causality behind each step is explained to ensure a robust and reproducible assay.

Reagent Preparation and Handling